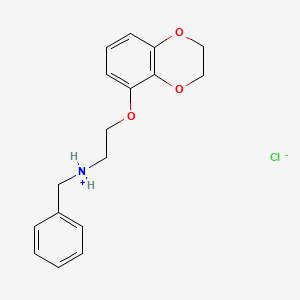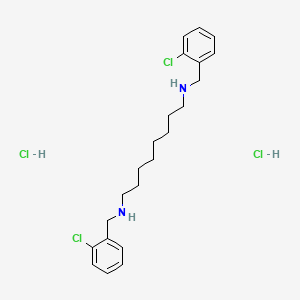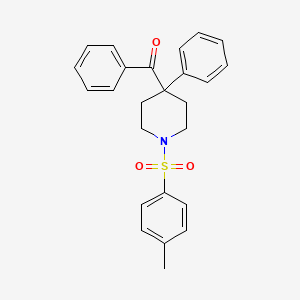
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or other reagents to form the benzimidazole core . The specific synthetic route for this compound includes:
Condensation Reaction: Ortho-phenylenediamine reacts with methoxy-substituted aldehydes in the presence of an acid catalyst to form the benzimidazole ring.
Aminooxy Substitution: The resulting benzimidazole is then treated with hydroxylamine derivatives to introduce the aminooxymethyl group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and aminooxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, the compound interferes with the replication of cancer cells by targeting specific enzymes and pathways involved in cell division .
Comparaison Avec Des Composés Similaires
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure.
Thiabendazole: Used as an anthelmintic agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
27243-71-6 |
|---|---|
Formule moléculaire |
C9H13Cl2N3O |
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
(3-methyl-1H-benzimidazol-3-ium-2-yl)methoxyazanium;dichloride |
InChI |
InChI=1S/C9H12N3O.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10;;/h2-5H,6H2,1,10H3;2*1H/q+1;;/p-1 |
Clé InChI |
LMNRUNPJXPJMIG-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(NC2=CC=CC=C21)CO[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)




![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
